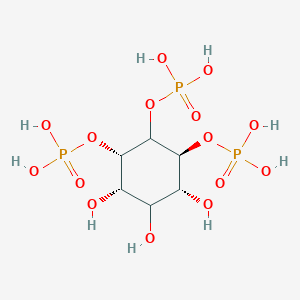

肌醇-1,2,3-三磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

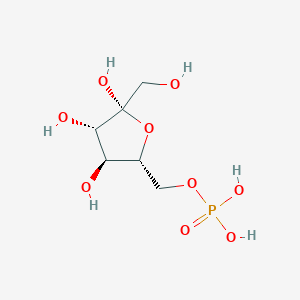

[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, also known as [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞信号传导和第二信使功能

铁螯合和抗氧化特性

- 铁转运作用:肌醇-1,2,3-三磷酸抑制铁催化的羟基自由基形成。 它作为参与铁转运的细胞内铁螯合剂 .

- 抗氧化活性:含有1,2,3-三磷酸基序的天然肌醇磷酸抗氧化剂可以结合Fe3+离子,有助于抗氧化防御机制 .

铁载体活性

钙信号传导和细胞过程

- 钙释放:肌醇-1,2,3-三磷酸参与钙信号传导。它与其受体(内质网中的Ca2+通道)结合,导致Ca2+释放。 此过程控制着各种细胞和生理功能,包括细胞分裂、凋亡和记忆 .

代谢和生物合成调控

- 肌醇循环:肌醇-1,2,3-三磷酸是磷脂酰肌醇循环合成和水解的一部分。 它有助于肌醇-1,4,5-三磷酸 (InsP3) 和肌醇-1,4-二磷酸 (InsP2) 的循环 .

作用机制

Target of Action

Myo-Inositol 1,2,3-trisphosphate primarily targets the inositol phosphate kinases . These kinases play a crucial role in regulating the phosphorous flux towards phytate synthesis . Additionally, it has been found to bind Fe3+ in an unstable penta-axial conformation .

Mode of Action

Myo-Inositol 1,2,3-trisphosphate interacts with its targets by binding to them. It binds Fe3+ in an unstable penta-axial conformation . This interaction leads to changes in the biochemical pathways involved in iron transport and phosphorous flux .

Biochemical Pathways

The compound plays a significant role in the metabolic shuttling of phosphorous from myo-inositol phosphate synthase (MIPS) to myo-inositol 1, 3, 4, 5, 6 pentakisphosphate 2-kinase (IPK1). This process is tightly regulated as most of the intermediates compete for common substrates and cofactors like Mg2+ and ADP . Myo-Inositol 1,2,3-trisphosphate is a key metabolic nodal point for both lipid-dependent and lipid-independent pathways .

Pharmacokinetics

It is known that the compound exerts its biological effects by increasing tissue oxygenation . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The action of Myo-Inositol 1,2,3-trisphosphate results in the inhibition of iron-catalysed hydroxyl radical formation . It has been proposed as an intracellular iron chelator involved in iron transport . Additionally, it plays a significant role in regulating the phosphorous flux towards phytate synthesis .

属性

IUPAC Name |

[(1S,2R,4S,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-LXOASSSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432716 |

Source

|

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311140-98-3 |

Source

|

| Record name | myo-Inositol 1,2,3-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the structure of myo-inositol 1,2,3-trisphosphate unique in terms of iron binding and antioxidant activity?

A1: Myo-inositol 1,2,3-trisphosphate demonstrates a unique interaction with iron, completely inhibiting iron-catalyzed hydroxyl radical formation. This antioxidant property is attributed to the specific arrangement of phosphate groups on the inositol ring. Studies have shown that the equatorial-axial-equatorial conformation of the phosphate groups in myo-inositol 1,2,3-trisphosphate is crucial for this inhibitory effect [, , , ].

Q2: How does iron binding affect the conformation of myo-inositol 1,2,3-trisphosphate?

A2: While myo-inositol 1,2,3-trisphosphate typically exists in a chair conformation, binding to iron (Fe3+) induces a shift to the less stable penta-axial conformation. This conformational change is believed to be essential for the strong chelation of iron and its subsequent "safe" transport within the cell, preventing the generation of harmful hydroxyl radicals [, ].

Q3: What are the key intermediates identified in the dephosphorylation pathway of phytic acid involving myo-inositol 1,2,3-trisphosphate?

A3: Research on phytic acid dephosphorylation by rice bran acid phosphatase identified myo-inositol 1,2,3-trisphosphate as a key intermediate in the pathway. Other intermediates include myo-inositol pentakisphosphates, tetrakisphosphates, bisphosphates, and monophosphates. This suggests a sequential dephosphorylation process leading to the eventual release of free myo-inositol and inorganic phosphate [].

Q4: How was the first synthesis of myo-inositol 1,2,3-trisphosphate achieved, and what analytical techniques were crucial for its characterization?

A4: The first successful synthesis of myo-inositol 1,2,3-trisphosphate was a multi-step process involving protecting, resolving, phosphorylating, and deprotecting inositol intermediates []. X-ray crystallography played a crucial role in confirming the structure of the final product and key intermediates, providing insights into the spatial arrangement of phosphate groups [, ].

Q5: Can you describe the use of fluorescent probes in understanding the conformational dynamics of myo-inositol 1,2,3-trisphosphate upon metal binding?

A5: Researchers have utilized a pyrene-based fluorescent probe, 4,6-bispyrenoyl-myo-inositol 1,2,3,5-tetrakisphosphate, to study the conformational changes in the 1,2,3-trisphosphate motif upon metal binding. The probe exhibits excimer fluorescence upon binding to Fe3+, indicating a shift to the penta-axial conformation, similar to myo-inositol 1,2,3-trisphosphate []. This approach provides valuable insights into the dynamics of metal binding and its influence on molecular conformation.

Q6: What is the significance of studying the conformational analysis of myo-inositol 1,2,3-trisphosphate?

A6: Understanding the conformational preferences of myo-inositol 1,2,3-trisphosphate, particularly in the presence of metal ions like Fe3+, is crucial for deciphering its biological roles. It provides insights into its binding mode with target molecules, its ability to act as an efficient iron chelator, and its potential as a therapeutic agent [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)